1-Tert-butyl-4-(2-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-(2-phenylphenyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-(2-phenylphenyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1-Tert-butyl-4-(2-phenylphenyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-(2-phenylphenyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group and biphenyl moiety influence the reactivity of the benzene ring . The molecular pathways involved include the activation or deactivation of the benzene ring towards electrophilic attack .
Comparison with Similar Compounds
tert-Butylbenzene: A simpler compound with a single tert-butyl group attached to a benzene ring.
Biphenyl: A compound consisting of two benzene rings connected by a single bond.
Uniqueness: 1-Tert-butyl-4-(2-phenylphenyl)benzene is unique due to the presence of both a tert-butyl group and a biphenyl moiety, which confer distinct chemical properties and reactivity compared to simpler aromatic compounds .
Properties
CAS No. |
700360-04-9 |
---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C22H22/c1-22(2,3)19-15-13-18(14-16-19)21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16H,1-3H3 |
InChI Key |
HCRHIVZWHHXVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.